molecular formula C20H24N2O7S B2708883 N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 475044-35-0

N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2708883
CAS No.: 475044-35-0
M. Wt: 436.48
InChI Key: HXXOSWKEWJKHTR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic compound of significant interest in medicinal chemistry and pre-clinical drug discovery. Its structure, featuring a benzodioxole moiety linked to a sulfamoylbenzamide group, is characteristic of scaffolds designed to modulate key biological targets . The 1,3-benzodioxole ring system is a recognized pharmacophore present in compounds with diverse biological activities, making it a valuable template for developing novel therapeutic agents . Furthermore, the incorporation of a sulfonamide group is a well-established strategy in medicinal chemistry, as this functional group is frequently found in inhibitors of various enzymes, including those involved in signaling and metabolic pathways . Research into analogous compounds has shown that such structures can serve as crucial intermediates in the synthesis of more complex heterocyclic systems with potential psychosedative or anticonvulsant properties . This reagent provides researchers with a versatile building block for constructing targeted libraries or for probing structure-activity relationships in the development of enzyme inhibitors and receptor ligands. It is intended for use in assay development, high-throughput screening, and lead optimization studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-26-11-9-22(10-12-27-2)30(24,25)17-6-3-15(4-7-17)20(23)21-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXOSWKEWJKHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.

    Coupling with Benzamide: The final step involves coupling the sulfamoyl intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzodioxole moiety can interact with aromatic residues in the target protein, while the sulfamoyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide and analogous compounds:

Table 1: Comparative Analysis of Key Analogous Compounds

Compound Name / ID Core Structure Key Substituents/Modifications Physicochemical Properties Biological Activity/Application Source Evidence
This compound (Target) Benzamide + 1,3-benzodioxole Bis(2-methoxyethyl)sulfamoyl High solubility (predicted) Potential 5-LOX/mPGES-1 inhibitor
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) Benzamide + sulfamoylphenyl 4-Fluoro, 2-oxotetrahydrofuran-3-yl Mp: 236–237°C; [α]D: +10.6° Not explicitly stated
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Solubilized in DMSO/Pluronic F-127 Antifungal screening
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole 4-Nitrophenyl-thiazole, bis(2-methoxyethyl)sulfamoyl N/A Plant growth modulation (129% activity)
EPZ011989 (EZH2 inhibitor) Benzamide + pyridine/morpholine Trans-cyclohexylamino, morpholinopropynyl N/A Anti-tumor (EZH2 inhibition)

Key Findings:

Structural Variations and Solubility :

  • The target compound’s bis(2-methoxyethyl)sulfamoyl group likely enhances solubility compared to simpler sulfamoyl derivatives like 5f, which lacks hydrophilic side chains .
  • Compounds with heterocyclic appendages (e.g., oxadiazole in LMM5, thiazole in ) exhibit distinct physicochemical profiles. For instance, LMM5’s oxadiazole ring may contribute to antifungal activity, while the thiazole-linked analog in modulates plant growth .

In contrast, EPZ011989’s complex substituents (e.g., morpholinopropynyl) enable specific EZH2 inhibition, highlighting how minor structural changes redirect biological targets . Fluorinated analogs (e.g., 5f, 5g, 5h) demonstrate the impact of halogen placement on melting points and optical activity, though their biological roles remain uncharacterized in the provided data .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods for dual 5-LOX/mPGES-1 inhibitors, emphasizing intermediate functionalization (e.g., sulfonylation of benzodioxol-methylamine) . In contrast, LMM5 and LMM11 were commercially sourced, indicating higher complexity in their preparation .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety and a sulfamoyl group , which contribute to its biological activity. The synthesis typically involves several steps:

  • Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives with formaldehyde.
  • Introduction of the Sulfamoyl Group : Reaction of the benzodioxole intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride under basic conditions.
  • Coupling with Benzamide : Using a coupling reagent like EDCI in the presence of a base such as triethylamine to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzodioxole moiety can engage in π-π stacking interactions with aromatic residues in target proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an α-amylase inhibitor , which is crucial for managing diabetes by slowing carbohydrate digestion. In vitro evaluations demonstrated significant inhibition rates with IC₅₀ values comparable to known inhibitors:

CompoundIC₅₀ (µM)
This compoundTBD
Acarbose2.593
Myricetin30

In vivo studies using a streptozotocin-induced diabetic mouse model showed that treatment with this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, indicating its efficacy as an antidiabetic agent .

Cytotoxicity and Cancer Activity

The compound also exhibited cytotoxic effects against various cancer cell lines while showing minimal toxicity towards normal cells. For instance, it demonstrated significant activity against four cancer cell lines with IC₅₀ values ranging from 26 µM to 65 µM, suggesting a selective action that spares healthy tissues .

Case Studies

  • Antidiabetic Effects : In a controlled study on diabetic mice, administration of this compound resulted in substantial reductions in blood glucose levels without adverse effects on body weight or general health.
  • Cytotoxicity Assessment : In vitro assays revealed that while the compound effectively inhibited cancer cell proliferation, it did not affect normal human embryonic kidney cells (HEK293T) at concentrations above 150 µM, indicating a favorable safety profile for potential therapeutic applications .

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